molecular formula C16H14INO3 B309954 Ethyl 3-[(3-iodobenzoyl)amino]benzoate

Ethyl 3-[(3-iodobenzoyl)amino]benzoate

Cat. No.: B309954
M. Wt: 395.19 g/mol
InChI Key: UGYKLPJINHNRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3-iodobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-iodobenzoyl group attached to the amino substituent at the 3-position of the ethyl benzoate core. Its molecular formula is C₁₆H₁₃INO₃, with a calculated molecular weight of 413.1 g/mol. The iodine atom in the 3-iodobenzoyl moiety contributes to its high lipophilicity (logP ~3.5) and may act as a halogen bond donor, influencing its interactions in biological systems .

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

ethyl 3-[(3-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

UGYKLPJINHNRRX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Phenethylamino and Thienylmethylamino Families

  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Substituent: A pyridazine-linked phenethylamino group at the 4-position. Molecular Weight: ~365.4 g/mol. No iodine-mediated halogen bonding is possible here .
  • Ethyl 4-(3-thienylmethylamino)benzoate (): Substituent: A thienylmethylamino group at the 4-position. Molecular Weight: ~291.3 g/mol.

Ethoxylated and Heterocyclic Derivatives

  • Ethoxylated ethyl-4-aminobenzoate (): Substituent: A polyethoxylate chain (25 ethylene oxide units) attached to the amino group. Molecular Weight: 1266.6 g/mol. Key Differences: The extensive ethoxylation drastically increases water solubility (>99% purity, water-soluble) and reduces lipophilicity (logP <1), making it suitable for cosmetic applications rather than drug design. This contrasts with the target compound’s low water solubility .
  • Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate (): Substituent: A 2-oxoimidazolidinyl group at the 3-position. Molecular Weight: 234.25 g/mol.

Marine-Derived Benzoate Analogues ()

  • Compound 128 (tetrahydropyrano-pyranyl benzoate): Substituent: A complex polyketide-derived tetrahydropyrano-pyranyl system. Biological Activity: Exhibits antibacterial properties attributed to the dihydro-methyl-2H-pyran-2-yl propanoate system. Key Differences: The target compound’s 3-iodobenzoyl group may offer different electronic and steric interactions in antimicrobial contexts, though direct activity comparisons are unavailable .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Functional Feature
Ethyl 3-[(3-iodobenzoyl)amino]benzoate 3-iodobenzoyl amino 413.1 ~3.5 Low Halogen bonding (iodine)
I-6230 () Pyridazin-3-yl phenethylamino 365.4 ~2.8 Moderate Hydrogen-bonding pyridazine
Ethyl 4-(3-thienylmethylamino)benzoate () Thienylmethylamino 291.3 ~2.2 Moderate π-π stacking (thiophene)
Ethoxylated ethyl-4-aminobenzoate () Polyethoxylate chain (25 units) 1266.6 <1 High Hydrophilic ethoxylation
Marine compound 128 () Tetrahydropyrano-pyranyl ~450 (estimated) ~2.5 Low Polyketide-derived pyran system

Key Research Findings

  • Iodine’s Role: The 3-iodobenzoyl group in the target compound enhances lipophilicity and may facilitate halogen bonding, a feature absent in non-iodinated analogs like I-6230 or thienylmethyl derivatives .
  • Biological Implications : Marine benzoates () highlight the importance of heterocyclic systems for antibacterial activity, while the target compound’s iodine could offer unique interactions in enzyme inhibition or receptor binding .
  • Solubility Trade-offs : Ethoxylated derivatives () prioritize water solubility for topical use, whereas the target compound’s iodine limits solubility but improves membrane permeability .

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